2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid” is a chemical compound . It is an indole derivative . Indole derivatives are known for their diverse pharmacological and biological properties .
Synthesis Analysis
The synthesis of indole derivatives like “this compound” involves various methods of synthetic strategies . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Chemical Reactions Analysis
The chemical reactions of indole derivatives like “this compound” can involve various processes such as diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid have been explored in various studies. Zhao Jing-gui synthesized a novel compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, by reacting 2-hydroxypyridine and chloroacetic acid, characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction (Zhao Jing-gui, 2005). Similarly, a series of acetic acid derivatives were synthesized by condensation of compounds with chloroacetic acid, demonstrating the versatility of acetic acid derivatives in synthesizing heterocyclic compounds (N. Demirbas, 2005).
Antibacterial Activity
The antibacterial activity of 1,4-Benzoxazine analogues, including derivatives similar to the compound , was evaluated against various bacterial strains. This study highlighted the potential of such compounds in developing new antibacterial agents (Naveen Kadian, M. Maste, A. Bhat, 2012).
Structural Studies
In-depth structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, were conducted, revealing the molecular conformations in solution and in crystal form, aiding in the understanding of their chemical behavior and potential applications (W. Chui, A. Dolzhenko, N. V. Kolotova, V. Kozminykh, P. Heng, V. Khrustalev, 2004).
Aldose Reductase Inhibitors
Research into cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, closely related to the compound , has shown that these can act as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. This indicates the compound's potential utility in the treatment of diabetes-related conditions (F. Da Settimo, G. Primofiore, et al., 2003).
Crystallography and Molecular Interactions
Crystallographic studies on similar compounds have provided insights into their molecular structure and interactions, essential for understanding their reactivity and potential as a framework for developing new materials or drugs. For instance, the crystal structure of fluroxypyr, a pyridine herbicide, shows how molecular interactions can form a three-dimensional network, a principle that can be applied to the development of new chemical entities (Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that n-nitrosamines, a group of compounds that en300-7438600 might be related to, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that n-nitrosamines, a group of compounds that en300-7438600 might be related to, can lead to the production of cancerogenic diazonium salts that damage dna .
Action Environment
It’s also worth noting that compounds with similar structures have been found to have a broad range of biological activities, suggesting potential therapeutic applications for EN300-7438600 .
Properties
IUPAC Name |
2-(5-chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRSCHIGLBPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528568-88-8 |
Source
|
Record name | 2-(6-chloro-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.